N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a useful research compound. Its molecular formula is C14H19FN2O3S and its molecular weight is 314.38. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nucleoside Transport
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide and its analogs have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in various medical conditions, including cancer and cardiovascular diseases. Studies have found that substituting the ribose moiety in nucleoside transport inhibitors with substituted benzyl groups, including fluorobenzyl variations, can significantly affect their affinity and efficacy towards the nucleoside transport protein ENT1. Notably, analogs with 2-hydroxyl and aryl substitutions on the benzyl group have shown higher affinities, indicating the potential for developing more effective inhibitors through chemical modifications (R. A. Tromp et al., 2004).
Novel Na+/Ca2+ Exchange Inhibitors
Another application involves the development of novel Na+/Ca2+ exchange (NCX) inhibitors. These compounds, including analogs structurally related to this compound, have been investigated for their ability to preferentially inhibit NCX3, which plays a significant role in protecting against hypoxia/reoxygenation-induced cell damage. Such inhibitors have therapeutic potential for treating neurodegenerative diseases and other conditions where calcium imbalance is a factor (T. Iwamoto & S. Kita, 2006).
HIV Integrase Inhibitors
The compound has also been explored within the context of HIV treatment. Research into the metabolism and disposition of potent HIV integrase inhibitors, featuring fluorobenzyl components, underscores the relevance of such compounds in developing treatments for HIV. Studies utilizing 19F-NMR spectroscopy have detailed the metabolic fate and excretion of these inhibitors, highlighting the role of fluorobenzyl derivatives in enhancing the pharmacokinetic profiles of drugs aimed at combating HIV (E. Monteagudo et al., 2007).
Larvicidal Activity
Research into pyrimidine compounds linked with morpholinophenyl derivatives, where fluorobenzyl groups play a critical role, has shown significant larvicidal activity against mosquito larvae. These findings suggest potential applications in developing new insecticides or larvicides, contributing to controlling mosquito-borne diseases (S. Gorle et al., 2016).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRIJWDXQBXSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.